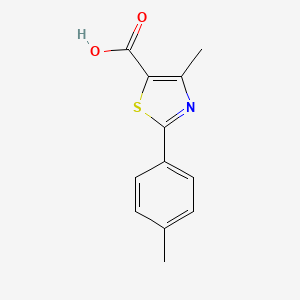

4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-7-3-5-9(6-4-7)11-13-8(2)10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUWPIKGVOGPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-13-7 | |

| Record name | 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Key Heterocyclic Building Block

4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid, identified by the CAS Number 54001-13-7 , is a heterocyclic compound featuring a core thiazole ring.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science. The thiazole ring is a key component in numerous FDA-approved drugs and biologically active agents, valued for its versatile chemical reactivity and ability to engage in various biological interactions.[3] This guide provides an in-depth analysis of this specific molecule, from its fundamental properties and synthesis to its potential applications as a crucial intermediate in the development of novel therapeutic agents. Understanding the nuances of this compound is essential for its effective utilization in complex synthetic pathways and drug discovery programs.

Physicochemical Properties and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 54001-13-7 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₂S | [1] |

| Molecular Weight | 233.29 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=O)O)SC(=N1)C2=CC=C(C)C=C2 | N/A |

| Physical Form | Solid (Predicted) | N/A |

| Storage | Sealed in dry, 2-8°C (Recommended for similar compounds) |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted thiazole-5-carboxylic acids is a well-established area of organic chemistry. While specific protocols for this exact molecule are proprietary or embedded in broader patents, a highly plausible and commonly employed synthetic route involves the hydrolysis of the corresponding ethyl ester. This approach is favored for its reliability and high yield.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-step process: first, the formation of the thiazole ring to create the ester precursor, followed by a straightforward hydrolysis to yield the final carboxylic acid.

Caption: Generalized Hantzsch synthesis and subsequent hydrolysis workflow.

Detailed Experimental Protocol: Ester Hydrolysis

This protocol describes the final step of the synthesis, converting the stable ester intermediate into the desired carboxylic acid. This method is adapted from general procedures for synthesizing analogous 4-methyl-2-phenylthiazole-5-carboxylic acids.[4]

-

Dissolution: The starting material, ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate (1 equivalent), is dissolved in methanol. The choice of methanol is critical as it is a polar protic solvent that readily dissolves both the ester and the hydrolysis reagent.

-

Reagent Addition: A 2N aqueous solution of sodium hydroxide (NaOH) is added slowly to the methanolic solution at room temperature. The slow addition is crucial to control the exotherm of the reaction and prevent potential side reactions.

-

Reaction Monitoring: The mixture is stirred continuously at room temperature for approximately 4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) to confirm the consumption of the starting ester.

-

Solvent Removal: Upon completion, the methanol is removed under reduced pressure using a rotary evaporator. This step is necessary to prepare the reaction mixture for the subsequent acidification and precipitation.

-

Acidification and Precipitation: The pH of the remaining aqueous solution is carefully adjusted to between 5 and 6 using a 1N hydrochloric acid (HCl) solution. This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution as a solid.

-

Isolation and Purification: The precipitated white solid is collected by vacuum filtration. The solid is then washed with cold deionized water to remove any residual salts and dried thoroughly to yield the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold and intermediate for creating more complex molecules with potential therapeutic value.

Scaffold for Anti-Cancer Agent Development

Research into related structures has demonstrated significant potential. For instance, derivatives of the core 4-methylthiazole-5-carboxylic acid have been synthesized and investigated as potent anti-cancer agents.[5][6] A notable study focused on their ability to act as inhibitors of mucin 1 (MUC1), an oncoprotein that is overexpressed in many adenocarcinomas, including breast cancer.[6] The carboxylic acid group of the thiazole is a key functional handle. It can be readily converted into an acid chloride (e.g., using thionyl chloride), which is a highly reactive intermediate for forming amides, esters, and other derivatives.[5][7] This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and biological activity.

Intermediate for Xanthine Oxidase Inhibitors

The 4-methylthiazole-5-carboxylic acid framework is a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[5][8] This highlights the industrial and pharmaceutical relevance of this class of compounds. By modifying the phenyl group at the 2-position, as in the topic compound, researchers can develop novel analogues to explore structure-activity relationships (SAR) for xanthine oxidase inhibition or other biological targets.

Mandatory Workflow: Derivatization for Biological Screening

To utilize this compound in a drug discovery pipeline, it must first be converted into a library of derivatives, typically amides or esters, for biological screening.

Caption: Standard workflow for converting the carboxylic acid into libraries for screening.

Safety and Handling

While a specific safety data sheet for this compound is not publicly detailed, data from structurally similar compounds, such as 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, can provide guidance on potential hazards.[9]

-

Potential Hazards: This class of compounds may be harmful if swallowed, inhaled, or in contact with skin. They may also cause skin and serious eye irritation, as well as respiratory irritation.[9]

-

Recommended Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.

Conclusion

This compound (CAS 54001-13-7) is more than a simple chemical; it is a strategic building block for innovation in pharmaceutical sciences. Its well-defined structure, accessible synthesis, and reactive carboxylic acid handle make it an ideal starting point for developing libraries of novel compounds. Its structural relationship to known anti-cancer agents and other bioactive molecules underscores its potential for future drug discovery efforts, particularly in oncology and metabolic diseases. A thorough understanding of its chemistry and handling is paramount for any research professional seeking to leverage its capabilities.

References

-

4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . PMC, National Institutes of Health. [Link]

-

Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives . ResearchGate. [Link]

-

Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents . PubMed, National Institutes of Health. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . PMC, PubMed Central. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 54001-13-7 [chemicalbook.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 9. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid | C12H8F3NO2S | CID 2775663 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway commencing with the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. Each stage is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and a self-validating protocol. Comprehensive characterization of the final compound using modern analytical techniques is also presented, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded understanding of this important thiazole derivative.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The structural rigidity and unique electronic properties of the thiazole ring enable it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets. The title compound, this compound, incorporates key structural motifs that make it a valuable intermediate for the synthesis of more complex bioactive molecules. This guide offers a detailed methodology for its preparation and rigorous characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The core of this strategy is the renowned Hantzsch thiazole synthesis, a classic condensation reaction that has been a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887.[2][3] This is followed by a straightforward saponification to yield the final carboxylic acid.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

The Hantzsch synthesis involves the cyclization of an α-haloketone with a thioamide.[1][2] This method is favored for its simplicity, high yields, and the stability of the resulting aromatic thiazole products.[2] In this initial step, ethyl 2-chloroacetoacetate serves as the α-haloketone and 4-methylbenzenecarbothioamide (p-tolylthioamide) acts as the thioamide component.

Reaction Mechanism:

The reaction proceeds through a well-established multi-step mechanism:[2][4]

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic α-carbon of the ethyl 2-chloroacetoacetate in an SN2 reaction, displacing the chloride ion.[4]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon, forming a five-membered heterocyclic intermediate.[2][4]

-

Dehydration: The subsequent loss of a water molecule (dehydration) from this intermediate leads to the formation of the stable, aromatic thiazole ring.[2]

Caption: A simplified diagram of the Hantzsch thiazole synthesis mechanism.

Step 2: Saponification to this compound

The second step involves the hydrolysis of the ethyl ester intermediate to the corresponding carboxylic acid. This is achieved through saponification, a classic organic reaction where an ester is treated with a strong base, such as sodium hydroxide, followed by acidification.

Reaction Mechanism:

-

Nucleophilic Acyl Substitution: The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the ethoxide ion as a leaving group, and forming the carboxylate salt.

-

Acidification: The reaction mixture is then acidified with a strong acid, such as hydrochloric acid. The carboxylate anion is protonated to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

Experimental Protocols

The following protocols provide a detailed, step-by-step framework for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: Flowchart of the two-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzenecarbothioamide (10.0 g, 66.1 mmol) in 100 mL of absolute ethanol.

-

Reaction Initiation: To the stirred solution, add ethyl 2-chloroacetoacetate (11.9 g, 72.7 mmol, 1.1 eq.) dropwise at room temperature. The addition of a slight excess of the α-haloketone ensures the complete consumption of the thioamide.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 300 mL of cold water with stirring. A solid precipitate will form.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water. Recrystallize the solid from an appropriate solvent, such as ethanol, to yield the pure ethyl ester intermediate as a crystalline solid.[5]

Protocol 2: Synthesis of this compound

-

Reagent Preparation: In a 250 mL round-bottom flask, suspend the dried ethyl ester intermediate (10.0 g, 36.3 mmol) in a mixture of 50 mL of ethanol and 50 mL of a 10% aqueous sodium hydroxide solution (12.5 g NaOH in 112.5 mL water).

-

Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the saponification proceeds. Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution reaches approximately 2-3. A voluminous precipitate will form.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry the product. For further purification, the crude carboxylic acid can be recrystallized from an ethanol-water mixture.[5]

Quantitative Data Summary

| Parameter | Step 1: Hantzsch Synthesis | Step 2: Saponification |

| Limiting Reagent | 4-Methylbenzenecarbothioamide | Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate |

| Solvent | Absolute Ethanol | Ethanol/Water |

| Temperature | ~78 °C (Reflux) | ~80-90 °C (Reflux) |

| Reaction Time | 4-6 hours | 2-3 hours |

| Typical Yield | 80-90% | >90% |

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are typical for this compound.

Physical Properties

| Property | Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₁₁NO₂S[6] |

| Molecular Weight | 233.29 g/mol [6] |

| Melting Point | Specific range to be determined experimentally |

Spectroscopic Data

The structural elucidation is primarily achieved through a combination of spectroscopic techniques.

4.2.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

13.0-13.5 (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group. This peak is exchangeable with D₂O.

-

7.8-8.0 (d, 2H): A doublet for the two aromatic protons ortho to the thiazole ring on the p-tolyl group.

-

7.2-7.4 (d, 2H): A doublet for the two aromatic protons meta to the thiazole ring on the p-tolyl group.

-

2.6-2.7 (s, 3H): A singlet for the methyl protons at the C4 position of the thiazole ring.[7]

-

2.3-2.4 (s, 3H): A singlet for the methyl protons on the p-tolyl group.[8]

-

4.2.2. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms.

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~165: Carboxylic acid carbonyl carbon (C=O).

-

~168: Thiazole C2 carbon.

-

~150: Thiazole C4 carbon.

-

~142: Quaternary carbon of the p-tolyl group attached to the methyl group.

-

~130: Quaternary carbon of the p-tolyl group attached to the thiazole ring.

-

~129.5: Aromatic CH carbons of the p-tolyl group.

-

~126.5: Aromatic CH carbons of the p-tolyl group.

-

~120: Thiazole C5 carbon.

-

~21: Methyl carbon of the p-tolyl group.

-

~17: Methyl carbon at the C4 position of the thiazole ring.

-

4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

FT-IR (KBr, cm⁻¹):

-

2500-3300 (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

-

~1700: C=O stretching of the carboxylic acid carbonyl group.

-

~1600, ~1480: C=C and C=N stretching vibrations within the aromatic and thiazole rings.

-

~1250: C-O stretching of the carboxylic acid.

-

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

MS (ESI-): Expected [M-H]⁻ at m/z 232.0.

Summary of Characterization Data

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to carboxylic acid, aromatic, and two distinct methyl groups. |

| ¹³C NMR | Signals for carbonyl, aromatic, thiazole, and methyl carbons in expected regions. |

| FT-IR | Characteristic absorption bands for O-H, C=O, C=N, and aromatic C=C. |

| Mass Spec | Molecular ion peak consistent with the calculated molecular weight. |

| Melting Point | A sharp melting point range, indicating high purity. |

Conclusion

This guide has outlined a reliable and efficient two-step synthesis for this compound, leveraging the classic Hantzsch thiazole synthesis followed by ester hydrolysis. The detailed protocols and mechanistic insights provide a solid foundation for researchers to successfully prepare this valuable chemical intermediate. The comprehensive characterization data serves as a benchmark for validating the structure and purity of the final product, ensuring its suitability for further applications in drug discovery and development. The methodologies described herein are robust, scalable, and grounded in fundamental principles of organic chemistry, offering a complete and authoritative resource for the scientific community.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

- El-Sayed, M. A., et al. (2018).

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-{{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl}-2-phenyl-5-thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

- Wang, Y., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Bulletin of the Korean Chemical Society, 31(10), 3021-3022.

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]

-

MDPI. (n.d.). 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

-

International Union of Crystallography. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Retrieved from [Link]

-

ChemUniverse. (n.d.). 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid - [1H NMR]. Retrieved from [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. m.youtube.com [m.youtube.com]

- 5. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

The Versatile Thiazole Carboxylic Acid Scaffold: A Technical Guide to its Diverse Biological Activities

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its unique structural and electronic properties make it a privileged scaffold, capable of diverse molecular interactions and lending itself to a vast array of chemical modifications.[5][6] This inherent versatility has led to the development of numerous thiazole-containing compounds with a broad spectrum of pharmacological activities.[2][6][7] From naturally occurring molecules like vitamin B1 (thiamine) to a multitude of synthetic drugs, the thiazole nucleus is a recurring motif in clinically relevant agents.[1][8][9] This guide provides a deep dive into the biological activities of a particularly important subclass: thiazole carboxylic acid derivatives. We will explore their synthesis, mechanisms of action across various therapeutic areas, and the experimental methodologies crucial for their evaluation, offering field-proven insights for researchers navigating this dynamic area of drug development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole carboxylic acid derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against various cancer cell lines and targeting multiple hallmarks of cancer.[10][11][12] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the induction of apoptosis.[12][13][14]

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

A primary strategy through which these derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[10] For instance, certain thiazole derivatives have been shown to be potent inhibitors of kinases like B-RAFV600E, a key driver in melanoma.[10] The thiazole scaffold's ability to form hydrogen bonds and engage in other non-covalent interactions within the ATP-binding pocket of these enzymes is crucial for their inhibitory activity.[12]

Furthermore, many thiazole derivatives induce apoptosis, or programmed cell death, in cancer cells. This can be achieved through various mechanisms, including DNA fragmentation and the depolarization of the mitochondrial membrane, key events in the apoptotic cascade.[13] Some derivatives also interfere with the cell cycle, arresting cancer cells at specific checkpoints and preventing their proliferation.[13]

Another important target for some thiazole-based anticancer agents is the human lactate dehydrogenase A (hLDHA) enzyme, which is crucial for the altered metabolism in tumor cells (the Warburg effect).[15] By inhibiting hLDHA, these compounds can disrupt the energy supply of cancer cells, leading to their death.[15]

Below is a diagram illustrating the multifaceted anticancer mechanisms of thiazole carboxylic acid derivatives.

Caption: Anticancer mechanisms of thiazole carboxylic acid derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of newly synthesized thiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., K563 leukemia, MCF-7 breast cancer, HT-29 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[16]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The synthesized thiazole carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specific duration (e.g., 72 hours).[13] A vehicle control (DMSO) and a positive control (e.g., Dasatinib) are included.[16]

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[13]

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 40 | B-RAFV600E melanoma | 0.0231 | [10] |

| Dasatinib | K563 leukemia | < 1 | [16] |

| Compound 6d | K563 leukemia | Comparable to Dasatinib | [16] |

| Compound 6d | MCF-7 | 20.2 | [16] |

| Compound 6d | HT-29 | 21.6 | [16] |

| Compound 8j | HepG2 (liver cancer) | 7.90 | [15] |

| Compound 8m | HepG2 (liver cancer) | 5.15 | [15] |

| Compound 4i | SaOS-2 (osteosarcoma) | 0.190 µg/mL | [17] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazole nucleus is a key component of many antimicrobial agents, and its carboxylic acid derivatives are no exception.[18][19] These compounds have demonstrated activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][18]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial action of thiazole derivatives often involves the inhibition of essential bacterial enzymes. For example, some have been shown to target DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria.[20] By inhibiting these enzymes, the compounds prevent bacterial proliferation. The lipophilicity of certain thiazole derivatives facilitates their transport across bacterial cell membranes, enhancing their efficacy.[15]

Schiff base derivatives of thiazole carboxylic acids have also shown significant antimicrobial potential.[21][22][23] The formation of metal complexes with these Schiff bases can further enhance their biological activity.[21][24]

The following workflow illustrates the general process of evaluating the antimicrobial activity of thiazole derivatives.

Caption: Experimental workflow for antimicrobial evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

-

Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^8 CFU/mL). This is then diluted to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Compounds: The thiazole derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.[6]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4a | Bacillus species, M. luteus | 1.95 - 3.91 | [6] |

| Compound 4b | Bacillus species, M. luteus | 3.91 - 15.62 | [6] |

| Compound 37c | Antibacterial | 46.9 - 93.7 | [18] |

| Compound 37c | Antifungal | 5.8 - 7.8 | [18] |

| Compound 43a | S. aureus, E. coli | 16.1 µM | [18] |

| Compound 43b | A. niger | 16.2 µM | [18] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[25] Thiazole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[25][26][27]

Mechanism of Action: Inhibition of COX and LOX Enzymes

A major mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[26] These enzymes are involved in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[26] Some thiazole derivatives exhibit selective inhibition of COX-2, the isoform of the enzyme that is upregulated during inflammation, which can lead to a more favorable side-effect profile compared to non-selective COX inhibitors.[28]

The relationship between thiazole derivatives and the arachidonic acid pathway is depicted below.

Caption: Inhibition of the arachidonic acid pathway.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping and Dosing: The rats are divided into several groups: a control group (vehicle), a standard group (e.g., Nimesulide), and test groups receiving different doses of the synthesized thiazole derivatives.[25] The compounds are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour) post-dosing, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the paw volume of the treated groups with that of the control group.

Quantitative Data Summary: Anti-inflammatory Activity

| Compound ID | Assay | Result | Reference |

| Compound 3c | Carrageenan-induced paw edema | 44% inhibition | [25] |

| Compound 3d | Carrageenan-induced paw edema | 41% inhibition | [25] |

| Compound 29 | Carrageenan-induced paw edema | Strong anti-edematous activity | [27] |

| Compound 71 | Carrageenan-induced paw edema | Strong anti-edematous activity | [27] |

| Compound 6b | COX-2 Inhibition | IC50 = 11.65 µM | [28] |

| Compound 2a | COX-2 Inhibition | IC50 = 0.958 µM | [29] |

Other Notable Biological Activities

Beyond the major therapeutic areas discussed above, thiazole carboxylic acid derivatives have shown promise in several other domains:

-

Antidiabetic Activity: Certain thiazole derivatives, such as pioglitazone and rosiglitazone, are well-established drugs for the treatment of type 2 diabetes.[8] Research continues to explore new derivatives with improved efficacy and fewer side effects.[8]

-

Antiviral Activity: Thiazole-based compounds have been investigated for their antiviral properties, including activity against SARS-CoV-2.[30][31][32] Some derivatives have shown inhibitory activity against viral proteases, which are essential for viral replication.[30][31][32]

-

Antioxidant Activity: Several thiazole derivatives have demonstrated potent antioxidant capabilities, which can be beneficial in combating oxidative stress-related diseases.[7][23][33]

Conclusion and Future Perspectives

The thiazole carboxylic acid scaffold is a remarkably versatile and productive platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore its significance in medicinal chemistry.[2][4][6] The ability to readily modify the thiazole ring allows for the fine-tuning of pharmacological properties, paving the way for the development of more potent and selective drug candidates.[5][6] Future research in this area will likely focus on the design of multi-target agents, the exploration of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic profiles to translate the promising preclinical findings into clinically effective therapies. The continued investigation of thiazole carboxylic acid derivatives holds immense potential for addressing unmet medical needs across a wide range of diseases.

References

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Ningbo Innopharmchem Co.,Ltd.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). MDPI.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.

- A review on thiazole based compounds & it's pharmacological activities. (2024). WJPR.

- Thiazole-based SARS-CoV-2 protease (COV M pro )

- Synthesis and anti-inflammatory activity of thiazole deriv

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Deriv

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.

- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central.

- A Review on Thiazole Scaffolds and its Biological Activity. (n.d.). ijrpr.

- Thiazole‐based SARS‐CoV‐2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022).

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ijcrt.

- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PubMed Central.

- Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. (2024). WJPR.

- Thiazole‐based SARS‐CoV‐2 protease (COV Mpro)

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.

- A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. (2019). NIH.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (n.d.).

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.

- Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and comput

- Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and comput

- Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. ijrpr.com [ijrpr.com]

- 5. nbinno.com [nbinno.com]

- 6. One moment, please... [dergi.fabad.org.tr]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kuey.net [kuey.net]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 12. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jchemrev.com [jchemrev.com]

- 19. researchgate.net [researchgate.net]

- 20. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. [wisdomlib.org]

- 22. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijper.org [ijper.org]

- 25. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 26. researchgate.net [researchgate.net]

- 27. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations | Semantic Scholar [semanticscholar.org]

- 33. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental … [ouci.dntb.gov.ua]

A Senior Application Scientist's Guide to the Discovery of Novel Thiazole-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Ring as a "Privileged Scaffold" in Modern Medicine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are often termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, stands as a quintessential example of such a scaffold.[1] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the development of numerous FDA-approved drugs.[2][3]

From the potent anti-cancer activity of Dasatinib to the anti-HIV properties of Ritonavir, the thiazole moiety is a testament to nature's efficiency and a fertile ground for synthetic innovation.[2][4] This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical, often non-linear, journey of drug discovery—from conceptualization and synthesis to biological validation. As Senior Application Scientists, our role is not just to provide protocols but to illuminate the reasoning behind them, ensuring that every step is a self-validating system built on a foundation of scientific integrity. This document will serve as both a strategic overview and a practical handbook for professionals dedicated to unlocking the next generation of thiazole-based therapeutics.

Chapter 1: The Foundation - Strategic Synthesis of Thiazole Scaffolds

The success of any discovery campaign hinges on the ability to generate a structurally diverse library of compounds. The choice of synthetic methodology is therefore a critical strategic decision, balancing novelty, efficiency, and scalability.

The Cornerstone: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains a workhorse for thiazole construction due to its reliability and broad substrate scope.[5][6] It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.

Causality of Choice: The enduring relevance of the Hantzsch synthesis lies in its convergent nature, allowing for the rapid combination of two distinct building blocks. This enables the generation of diverse libraries by simply varying the α-haloketone and the thioamide partner.

Experimental Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

-

Reagent Preparation: Dissolve the selected thioamide (1.0 equivalent) in a suitable solvent such as ethanol or dioxane.

-

Initiation: Add the α-haloketone (1.0-1.2 equivalents) to the solution. The reaction can often proceed at room temperature, but heating under reflux may be required to drive the reaction to completion.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the desired thiazole derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

Visualizing the Mechanism: The Hantzsch synthesis proceeds through a well-defined pathway involving nucleophilic attack followed by cyclization and dehydration.

Caption: The Hantzsch Thiazole Synthesis Workflow.

Modern Synthetic Innovations

While classic, the Hantzsch synthesis can have limitations, such as the use of lachrymatory α-haloketones. Modern chemistry has introduced milder and more efficient alternatives.[8] Recent developments focus on multi-component reactions, the use of environmentally benign solvents like acetic acid, and metal-catalyzed cross-coupling reactions to functionalize the thiazole core.[5][8] These advanced methods provide access to novel chemical space that may be inaccessible through traditional routes.

Chapter 2: Hit Discovery - Identifying Biologically Active Thiazoles

With a robust synthetic platform in place, the next step is to identify which of the newly synthesized compounds possess the desired biological activity. This "hit discovery" phase is a crucial filtering process in the drug discovery cascade.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. For thiazole libraries, this often involves cell-based assays to assess a desired phenotype (e.g., cancer cell death) or biochemical assays against a purified enzyme.

Visualizing the Workflow: The hit discovery and validation process is a multi-step funnel designed to identify the most promising candidates.

Caption: The Hit Discovery and Validation Funnel.

A Foundational Assay: In Vitro Cytotoxicity

For anti-cancer drug discovery, the MTT assay is a standard, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.

Experimental Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[9]

-

Compound Treatment: Prepare serial dilutions of the thiazole compounds in cell culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]

Chapter 3: Lead Optimization - The Art of Molecular Refinement

Identifying a "hit" is only the beginning. The process of "hit-to-lead" optimization involves systematically modifying the chemical structure of the hit to improve its potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This is guided by Structure-Activity Relationship (SAR) studies.

Understanding Structure-Activity Relationships (SAR)

SAR is the cornerstone of medicinal chemistry. It explores how specific changes to a molecule's structure affect its biological activity.[10] For a thiazole core, chemists will systematically modify substituents at the C2, C4, and C5 positions to probe for beneficial interactions with the biological target.

Visualizing a Key Biological Pathway: Many thiazole-based anti-cancer drugs, like Dasatinib, target protein kinases involved in cell signaling pathways. Understanding these pathways is critical for rational drug design.

Caption: Inhibition of a Kinase Signaling Pathway.

Data-Driven Molecular Design

The optimization process is iterative. Synthetic chemists generate a new batch of analogs based on SAR insights, which are then tested, and the new data feeds back into the design cycle. This data is often summarized in tables to facilitate analysis.

Table 3: Example Structure-Activity Relationship (SAR) Data for a Hypothetical Thiazole Series

| Compound ID | R1 (at C2) | R2 (at C4) | Target Kinase IC₅₀ (nM) | Cell Viability IC₅₀ (µM) |

|---|---|---|---|---|

| LEAD-001 | -NH₂ | Phenyl | 550 | 15.2 |

| LEAD-002 | -NH₂ | 4-Chlorophenyl | 120 | 3.1 |

| LEAD-003 | -NH₂ | 4-Methoxyphenyl | 480 | 12.5 |

| LEAD-004 | -NH-Cyclopropyl | 4-Chlorophenyl | 15 | 0.4 |

| LEAD-005 | -NH-Methyl | 4-Chlorophenyl | 95 | 2.8 |

Interpretation of SAR Data: The data in Table 3 provides critical insights. The addition of a chlorine atom at the para-position of the C4-phenyl ring significantly improves potency (LEAD-001 vs. LEAD-002). Furthermore, modifying the C2-amino group to a cyclopropylamine (LEAD-004) results in a dramatic increase in both biochemical and cellular potency, marking it as a superior lead candidate for further development.

Conclusion and Future Horizons

The discovery of novel thiazole-based compounds is a dynamic and evolving field. While traditional synthetic and screening methods remain valuable, the future lies in the integration of cutting-edge technologies. The use of computational chemistry and AI for in silico screening, the application of DNA-Encoded Library (DEL) technology for exploring vast chemical space, and the development of novel bio-conjugation techniques to create targeted drug delivery systems will undoubtedly accelerate the journey from laboratory concept to life-changing medicine. The thiazole scaffold, with its proven track record and chemical versatility, will continue to be a central player in this exciting future.

References

- A review on thiazole based compounds and it's pharmacological activities. (2024). Vertex AI Search.

- Systematic Review On Thiazole And Its Applications. (n.d.). Innovare Academic Sciences.

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central.

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). PubMed Central.

- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publishers.

- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.

- Recent Development in the Synthesis of Thiazoles. (2022). PubMed.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health.

- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.

- Application and synthesis of thiazole ring in clinically approved drugs. (2023). SciSpace.

- Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate.

- Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate.

- Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.

- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PubMed Central.

Sources

- 1. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 8. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kuey.net [kuey.net]

Preliminary Screening of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of the novel compound, 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. Drawing upon the well-documented biological activities of the thiazole scaffold, this guide outlines a targeted screening strategy focused on two key therapeutic areas: oncology and inflammation.[1][2][3][4][5] We present detailed, field-proven protocols for an initial panel of assays designed to assess cytotoxicity against cancer cell lines and key anti-inflammatory mechanisms. The experimental choices are rationalized to provide a clear understanding of the underlying scientific principles. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: The Therapeutic Potential of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][5] Thiazole derivatives have been shown to modulate various biological pathways by targeting key proteins and enzymes.[3] The nitrogen atom in the thiazole ring is particularly adept at forming hydrogen bonds with biological targets, contributing to their potent pharmacological effects.[3]

The subject of this guide, this compound, is a novel compound with a structure suggestive of potential therapeutic value. The presence of the 2-aryl-4-methylthiazole-5-carboxylic acid core suggests that it may exhibit cytotoxic effects against cancer cells and/or possess anti-inflammatory properties. This guide outlines a logical and efficient preliminary screening cascade to explore these potential activities.

Physicochemical Characterization: A Critical First Step

Prior to initiating biological screening, a thorough physicochemical characterization of this compound is paramount. These properties will dictate the compound's handling, formulation for in vitro assays, and interpretation of biological data.

Table 1: Essential Physicochemical Parameters

| Parameter | Method | Importance |

| Solubility | Kinetic and thermodynamic solubility assays in various solvents (e.g., DMSO, ethanol, aqueous buffers at different pH values) | Essential for preparing stock solutions and ensuring the compound remains in solution during assays, preventing false-negative or variable results. |

| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) | Confirms the identity and purity of the compound, ensuring that observed biological effects are not due to impurities. |

| Stability | Stability testing in solution (e.g., in DMSO stock and aqueous assay media) at various temperatures and time points | Determines the compound's shelf-life and stability under assay conditions, preventing degradation that could lead to loss of activity or the formation of confounding byproducts. |

| Lipophilicity (LogP/LogD) | Calculated and/or experimentally determined (e.g., shake-flask method) | Provides insights into the compound's potential for membrane permeability and off-target effects. |

Proposed Preliminary Screening Cascade

Based on the established activities of thiazole derivatives, a two-pronged screening approach is proposed, investigating both anticancer and anti-inflammatory potential.

Figure 1: Proposed preliminary screening workflow for this compound.

Anticancer Activity Screening

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1][6][7] A primary cytotoxicity screen against a panel of cancer cell lines is a logical first step.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical MTT Assay Results

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | 15.2 | 0.8 |

| A549 | 25.8 | 1.2 |

| HepG2 | 32.1 | 1.5 |

Relevant Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[7] Several thiazole derivatives have been identified as inhibitors of this pathway.[6][7]

Figure 2: Simplified PI3K/Akt signaling pathway and potential points of inhibition by thiazole derivatives.

Anti-inflammatory Activity Screening

Thiazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[2][4][5]

Cyclooxygenase-2 (COX-2) Inhibition Assay

COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[2] Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Protocol (Fluorometric):

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX-2 inhibitor screening kit.[10][11] This typically includes COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), and human recombinant COX-2 enzyme.

-

Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[10]

-

Assay Setup: In a 96-well white opaque plate, add the assay buffer, diluted test inhibitor or a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and the COX-2 enzyme.[10] Include an enzyme control without any inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[10]

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes at 25°C.[10]

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Table 3: Hypothetical COX-2 Inhibition Assay Results

| Compound | COX-2 IC₅₀ (µM) |

| This compound | 8.5 |

| Celecoxib (Positive Control) | 0.45[10] |

TNF-α Release Assay in LPS-Stimulated Macrophages

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine.[12] This assay measures the ability of a compound to inhibit the release of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture and Differentiation: Culture a macrophage-like cell line (e.g., RAW 264.7 or THP-1) and differentiate them into macrophages if necessary (e.g., THP-1 cells with PMA).

-

Compound Pre-treatment: Seed the macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Incubation: Incubate the plate for 4-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

TNF-α Quantification: Quantify the amount of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[13][14][15]

-

Data Analysis: Generate a standard curve from the TNF-α standards. Determine the concentration of TNF-α in each sample and calculate the percent inhibition of TNF-α release for each concentration of the test compound to determine the IC₅₀ value.

Relevant Signaling Pathway: NF-κB

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including TNF-α.[12]

Figure 3: Simplified NF-κB signaling pathway and a potential point of inhibition by thiazole derivatives.

Conclusion and Future Directions

This guide provides a foundational strategy for the preliminary screening of this compound. The proposed assays will generate initial data on the compound's potential as an anticancer or anti-inflammatory agent. Positive results in these primary screens will warrant further investigation, including:

-

Dose-response studies to confirm activity and potency.

-

Selectivity profiling against other cancer cell lines or inflammatory targets.

-

Mechanism of action studies to elucidate the specific molecular targets and pathways involved.

-

In vivo studies in relevant animal models to assess efficacy and safety.

By following a logical and scientifically rigorous screening cascade, the therapeutic potential of this compound can be effectively evaluated, paving the way for its potential development as a novel therapeutic agent.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 25(18), 4230.

- Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.

- Horton, T. (1994). MTT Cell Assay Protocol.

- MTT Proliferation Assay Protocol. (2025).

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Ghilas, A., et al. (2020). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Molecules, 25(11), 2537.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

-

COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery.

- Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (2014). Biological & Pharmaceutical Bulletin, 37(6), 1048-1054.

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (n.d.). Molecular Devices. Retrieved from [Link]

- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Journal of Pharmaceutical Sciences and Research, 16(7), 2345-2350.

- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2024). RSC Advances, 14(1), 123-135.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria. (1996). Infection and Immunity, 64(5), 1528-1536.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7304.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3994.

- TNF ELISA Protocol v1. (2024).

-

TNF-α (free) ELISA. (n.d.). IBL International. Retrieved from [Link]

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025).

- "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid" a Novel Thiazole Compound, Ameliorates Insulin Sensitivity and Hyperlipidaemia in Streptozotocin-Induced Diabetic Rats: Plausible Role of Inflammatory and Oxidative Stress Markers. (2017). Biomedicine & Pharmacotherapy, 95, 1232-1241.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (2021). Indo American Journal of Pharmaceutical Sciences, 8(11), 4448-4462.

- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016).

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2021). Molecules, 26(16), 4983.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3978-3982.

-

4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

- Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. (2022). ScienceOpen.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2020). European Journal of Medicinal Chemistry, 192, 112185.

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2016).

- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (2019).

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Molecules, 26(23), 7298.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435.

Sources

- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]